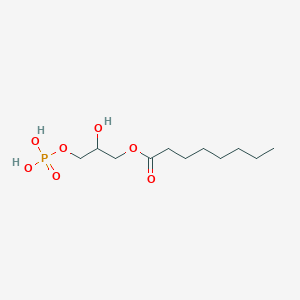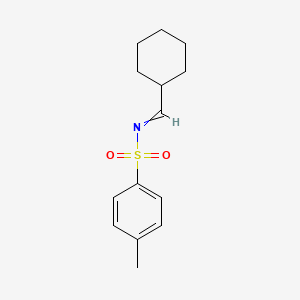
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate is an organic ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and good solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.
Preparation Methods
The synthesis of 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate typically involves the reaction of 1-ethyl-3-methylimidazole with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction scheme is as follows:
Synthesis of 1-ethyl-3-methylimidazole: This can be achieved by reacting imidazole with ethylamine under suitable conditions.
Formation of this compound: The 1-ethyl-3-methylimidazole is then reacted with methanesulfonic acid to form the mesylate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like water or organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature and stability make it suitable for use in green chemistry applications.
Biology: The compound is used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity.
Mechanism of Action
The mechanism by which 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.
Comparison with Similar Compounds
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. The unique combination of the ethyl and mesylate groups in this compound provides distinct solubility and reactivity characteristics that can be advantageous in certain applications.
Properties
Molecular Formula |
C7H16N2O3S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C6H12N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-5H,3,6H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
RILPVBCCHVYIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


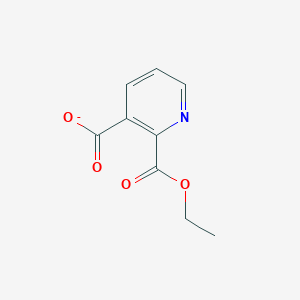
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
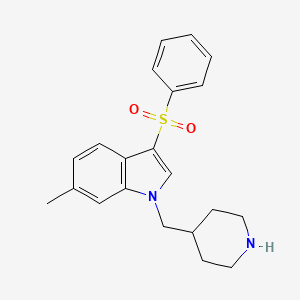
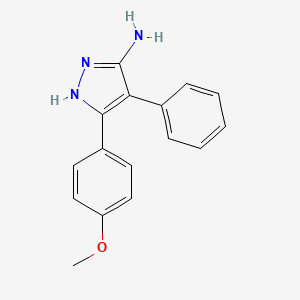

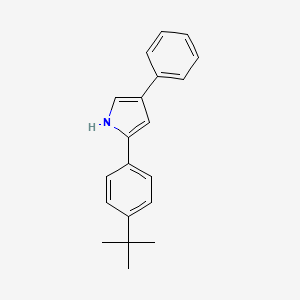

![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
